1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside

説明

1.1 Historical Context in Carbohydrate Chemistry

The use of benzoyl protecting groups in carbohydrate chemistry dates back several decades, serving as a pivotal strategy for selective modification and protection of hydroxyl groups on monosaccharides. The development of fully benzoylated derivatives such as 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside allowed chemists to explore carbohydrate reactivity with greater precision. This compound emerged as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, facilitating advances in glycoscience by enabling selective deprotection and functionalization steps. The ability to mask hydroxyl groups with benzoyl esters was instrumental in overcoming challenges related to the multiple reactive sites inherent in sugars.

1.2 Structural Significance of Benzoyl Protecting Groups

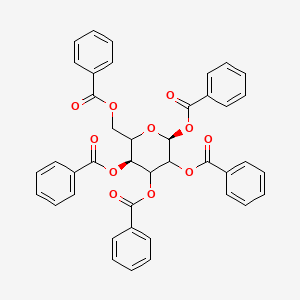

Benzoyl groups are bulky aromatic esters that, when attached to the hydroxyl groups of D-galactopyranoside, impart several important structural and chemical properties. The presence of these five benzoyl groups stabilizes the sugar ring conformation while significantly increasing the molecule’s hydrophobicity and steric bulk. This modification preserves the sugar’s pyranose ring structure but alters its solubility and reactivity, making it less prone to enzymatic degradation and more amenable to chemical manipulation. The benzoyl groups act as temporary protective groups that can be selectively removed to reveal specific hydroxyl sites for further chemical reactions, enabling precise synthetic routes in carbohydrate chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C41H32O11 |

| Molecular Weight | 700.7 g/mol |

| Physical State | White foam-like solid |

| Density (predicted) | 1.37 ± 0.1 g/cm³ |

| Melting Point (predicted) | 803.7 ± 65.0 °C |

| Solubility | Soluble in chloroform |

Table 1. Physicochemical properties of this compound.

1.3 Role in Modern Glycoscience Research

In contemporary glycoscience, this compound serves as a valuable biochemical reagent and synthetic intermediate. Its structural complexity and resemblance to natural oligosaccharides make it an important tool in studying carbohydrate-protein and carbohydrate-enzyme interactions, which are fundamental to many biological processes including cell recognition, signaling, and immune response. Researchers utilize this compound to synthesize more complex carbohydrates by selective deprotection of benzoyl groups, allowing for the introduction of functional modifications tailored to specific experimental needs.

Moreover, the compound’s role extends to proteomics and biochemical assays where it functions as a mimic of natural glycan structures, facilitating the investigation of glycan binding and enzymatic processing. The ability to manipulate the sugar moiety chemically with benzoyl protection enhances the development of novel carbohydrate-based drugs and vaccines, reflecting its importance in medicinal chemistry and glycobiology research.

特性

IUPAC Name |

[(3S,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32?,33-,34?,35?,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-OOHBYFQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Protocol and Reagents

The synthesis begins with D-galactose (5.00 g, 27.75 mmol) dissolved in anhydrous dichloromethane (DCM, 55 mL). Triethylamine (Et₃N, 78 mL, 550 mmol) and 4-dimethylaminopyridine (DMAP, 0.340 g, 2.77 mmol) are added as catalysts. Benzoyl chloride (25.75 mL, 222 mmol) is introduced dropwise under argon atmosphere, and the mixture is refluxed for 48 hours.

Key Parameters

| Component | Quantity | Role |

|---|---|---|

| D-Galactose | 5.00 g | Substrate |

| Benzoyl Chloride | 25.75 mL | Benzoylating Agent |

| Triethylamine | 78 mL | Base (Acid Scavenger) |

| DMAP | 0.340 g | Catalytic Accelerator |

Workup and Purification

Post-reaction, excess benzoyl chloride is quenched with methanol. The crude product is extracted with DCM, washed with saturated ammonium chloride (3 × 30 mL) and brine, then dried over MgSO₄. Purification via flash chromatography (ethyl acetate/hexane, 1:2) yields 14.7 g (72%) of the title compound as a colorless solid.

Optimization of Benzoylation Efficiency

Catalytic System Enhancements

The combination of Et₃N and DMAP significantly improves reaction efficiency. DMAP facilitates acyl transfer by stabilizing the transition state, reducing side reactions such as oligomerization. Substituting Et₃N with stronger bases (e.g., DBU) led to decreased yields due to premature deprotonation of the sugar hydroxyls.

Solvent and Temperature Effects

Anhydrous DCM is optimal for solubility and reactivity. Alternatives like THF or acetonitrile resulted in incomplete benzoylation. Reflux conditions (40–45°C) balance reaction rate and selectivity, whereas higher temperatures promoted decomposition.

Alternative Synthetic Routes

Supercritical CO₂-Mediated Glycosylation

A metal-free, solvent-free approach employs supercritical CO₂ (scCO₂) for glycosylation. In this method, this compound (3.50 g, 5 mmol) reacts with glycosyl acceptors under 1500 Psi CO₂ at 60°C for 14–24 hours. This method eliminates volatile organic compounds (VOCs) and achieves α/β selectivity ratios up to 1:4.6, depending on the acceptor.

Comparative Analysis

| Parameter | Conventional Method | scCO₂ Method |

|---|---|---|

| Yield | 72% | 65–78% |

| Reaction Time | 48 hours | 14–24 hours |

| Environmental Impact | High (VOCs) | Low (CO₂ recycling) |

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) confirms complete benzoylation: δ 7.20–8.10 (m, 25H, aromatic protons), 5.45–6.20 (m, sugar ring protons). Optical rotation ([α]D²⁵ +52.3°) aligns with literature values for the β-anomer.

化学反応の分析

Types of Reactions

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-galactopyranoside and benzoic acid.

Reduction: The benzoyl groups can be reduced to yield the corresponding alcohols.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

Hydrolysis: D-galactopyranoside and benzoic acid.

Reduction: D-galactopyranoside and benzyl alcohol.

Substitution: Various substituted galactopyranosides depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside serves as a crucial intermediate in the synthesis of complex organic molecules. Its benzoyl groups enhance solubility and stability during chemical reactions, making it an ideal candidate for the following applications:

- Chiral Building Block : The compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemical properties allow for the creation of enantiomerically pure compounds which are essential in pharmaceuticals .

- Glycosylation Reactions : This compound can participate in glycosylation reactions to form glycosides and oligosaccharides. This is particularly valuable in the synthesis of glycoproteins and glycolipids which are important in biological functions .

Drug Development

The compound has shown potential in drug development due to its ability to modify biological activities:

Biochemical Reagent

In biochemical research, this compound is used as a reagent due to its specific properties:

- Enzyme Substrate : It can act as a substrate for various enzymes involved in carbohydrate metabolism. This application is critical for studying enzyme kinetics and mechanisms .

- Analytical Chemistry : The compound can be employed in high-performance liquid chromatography (HPLC) for the analysis of carbohydrates and glycosylated compounds due to its distinctive UV absorbance characteristics .

Table 1: Summary of Applications and Findings

作用機序

The mechanism of action of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside primarily involves its role as a substrate or inhibitor in biochemical assays. It interacts with specific enzymes or proteins, affecting their activity. The benzoyl groups can also influence the compound’s solubility and stability, making it suitable for various experimental conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside with analogous galactopyranosides and glucopyranosides, focusing on protecting groups, reactivity, and applications.

Benzoylated Galactopyranosides

Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

- Protecting Groups : Three benzoyl groups at positions 2, 3, and 6; a tert-butyldimethylsilyl (TBS) group at position 3.

- Reactivity : The TBS group offers orthogonal protection, enabling selective deprotection under mild acidic conditions. This compound is used in stepwise glycosylation strategies to construct branched oligosaccharides .

- Applications : Key intermediate in synthesizing tumor-associated carbohydrate antigens .

Allyl 2,4,6-tri-O-benzoyl-β-D-galactopyranoside

- Protecting Groups: Benzoyl groups at positions 2, 4, and 6; an allyl group at the anomeric position.

- Reactivity : The allyl group allows for chemoselective removal via Pd-catalyzed deprotection. This compound is used in iterative glycosylation protocols for synthesizing β-linked galactose oligomers .

Key Difference : The penta-benzoylated derivative provides full hydroxyl protection, eliminating the need for sequential protection steps, which streamlines synthetic workflows compared to partially protected analogs .

Benzylated Galactopyranosides

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside

- Protecting Groups: Four benzyl groups; methyl group at the anomeric position.

- Reactivity: Benzyl groups are stable under acidic and basic conditions but require hydrogenolysis for removal. This compound is widely used in solid-phase synthesis of glycopolymers and glycoarrays .

- Applications : Building block for synthesizing α-linked galactose-containing glycans, relevant in blood group antigen studies .

Comparison: Benzyl groups offer different steric and electronic effects compared to benzoyl groups. While benzoylated derivatives are more electron-withdrawing (enhancing glycosyl donor reactivity), benzylated compounds are bulkier, influencing substrate accessibility in enzymatic reactions .

Acetylated Derivatives

1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose

- Protecting Groups : Five acetyl groups.

- Reactivity : Acetyl groups are labile under basic conditions (e.g., Zemplén deacetylation). This derivative is a cost-effective alternative for large-scale synthesis but lacks the stability of benzoylated compounds in harsh reaction conditions .

- Applications: Precursor for glycosyl donors like thioglycosides and trichloroacetimidates .

Key Difference : The penta-acetylated analog is less stable under prolonged storage or acidic conditions compared to the benzoylated derivative, limiting its utility in multi-step syntheses .

Glucopyranoside Analogs

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

- Structure: Differs from the galactopyranoside in the configuration at C4 (glucose: equatorial OH; galactose: axial OH).

- Reactivity : The stereochemical variance at C4 alters glycosylation outcomes, favoring β-linkages in glucosides versus α/β mixtures in galactosides.

- Applications : Used in synthesizing glucuronides and cellulose analogs .

Comparison: The galactopyranoside derivative is preferred for synthesizing galactose-based biomolecules (e.g., mucins), while the glucopyranoside is critical for starch and cellulose-related studies .

生物活性

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is a glycosylated compound derived from D-galactopyranoside, primarily utilized in biochemical assays and research. Its biological activity is linked to its role in various biochemical pathways, particularly in the inhibition of specific enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH). This article explores its biological activities, mechanisms of action, and potential applications in medicine and research.

The primary biological activity of this compound involves the inhibition of GAPDH, a key enzyme in the glycolytic pathway. By inhibiting this enzyme, the compound disrupts normal glycolytic function, which can lead to various cellular effects including altered energy metabolism and potential apoptosis in certain cell types.

Target Enzyme

- Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) : This enzyme is crucial for converting glyceraldehyde 3-phosphate into 1,3-bisphosphoglycerate in glycolysis. Inhibition can affect cellular respiration and energy production.

Biological Activity

This compound has shown various biological activities:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against a range of bacterial strains. Studies suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms similar to those observed with other benzopyrone derivatives .

- Antioxidant Properties : Like many polyphenolic compounds, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress within cells.

- Enzyme Inhibition : Beyond GAPDH inhibition, it may also affect other enzymes involved in carbohydrate metabolism .

Research Findings

Recent studies have highlighted the compound's utility in various experimental settings:

- Inhibition Studies : Research indicates that this compound can significantly inhibit biofilm formation by Staphylococcus aureus at low concentrations (IB₅₀ value of 3.6 μM), demonstrating its potential as an antimicrobial agent .

- Cellular Effects : The compound has been shown to be non-toxic to human epithelial and fibroblast cells at effective concentrations for biofilm inhibition .

Case Studies

Several case studies have explored the implications of this compound in therapeutic contexts:

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against E. coli and S. aureus, suggesting its potential as a broad-spectrum antibacterial agent .

- Biofilm Formation : Another study emphasized its role in preventing biofilm formation on medical devices made from polystyrene and polycarbonate surfaces. This is particularly relevant for reducing hospital-acquired infections .

Comparison with Similar Compounds

To understand its unique properties better, comparisons can be drawn with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4,6-Penta-O-acetyl-D-galactopyranoside | Acetyl groups instead of benzoyl | Similar but less hydrophobic |

| 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside | Derived from D-glucopyranoside | Different glycosylation pattern |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside with high regioselectivity?

- Methodological Answer : Regioselective benzoylation is achieved using a stepwise protection-deprotection strategy. Benzoyl groups are introduced under controlled conditions (e.g., benzoyl chloride in pyridine) to prioritize hydroxyl groups at positions 1, 2, 3, 4, and 6. The use of 4,6-O-benzylidene intermediates can temporarily block positions 4 and 6, allowing sequential benzoylation at other positions. Monitoring reaction progress via TLC and quenching with ice-cold methanol ensures minimal over-benzoylation .

Q. How do benzoyl protecting groups influence the compound’s reactivity in glycosylation reactions?

- Methodological Answer : Benzoyl groups act as electron-withdrawing substituents, stabilizing the oxocarbenium ion intermediate during glycosylation. They also sterically hinder undesired side reactions, directing nucleophilic attack to the anomeric carbon. For example, in O-glycoside synthesis, the benzoylated galactopyranoside donor exhibits higher reactivity than acetylated analogs, enabling efficient coupling with acceptors under catalytic Lewis acid conditions (e.g., TMSOTf in CHCl) .

Q. What analytical methods are essential for confirming the structure of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in CDCl) identify benzoyl carbonyl resonances (~166–170 ppm) and anomeric proton signals (δ 5.5–6.2 ppm). 2D experiments (COSY, HSQC) confirm connectivity .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+Na] at m/z 933.3 for CHONa) .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and benzoyl group orientations .

Advanced Research Questions

Q. How can researchers address low yields in glycosylation reactions using 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside as a donor?

- Methodological Answer : Low yields often stem from poor leaving group activation or steric hindrance. Strategies include:

- Activation : Use NIS/AgOTf or TMSOTf to enhance anomeric leaving group departure.

- Solvent Optimization : Replace CHCl with toluene or EtO to improve donor-acceptor solubility.

- Temperature Control : Conduct reactions at –40°C to stabilize intermediates .

- Data Contradiction Example : Discrepancies between expected and observed coupling constants in H NMR may indicate partial deprotection. Validate via F NMR (if fluorinated acceptors are used) or HSQC-TOCSY .

Q. What strategies resolve contradictions between NMR and mass spectrometry data for benzoylated galactopyranosides?

- Methodological Answer : Contradictions arise from:

- Isomeric Impurities : Use preparative HPLC to isolate stereoisomers and re-analyze.

- Adduct Formation : In ESI-MS, sodium/potassium adducts may skew results. Add ammonium acetate to suppress adducts.

- Crystallographic Validation : Single-crystal X-ray diffraction unambiguously confirms regiochemistry when spectral data are ambiguous .

Q. How does the conformation of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside influence glycosidic bond stereochemistry?

- Methodological Answer : The C chair conformation of the galactopyranose ring directs axial or equatorial glycosidic bond formation. Benzoyl groups at C2 and C3 enforce steric constraints, favoring β-selectivity (equatorial) in S2-like mechanisms. Computational modeling (DFT at B3LYP/6-31G*) predicts transition state energies, which correlate with experimental α/β ratios observed in glycosylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。